molecular formula C22H23NO2 B14289182 5,5-Dimethyl-3-[(2-oxo-1,2-diphenylethyl)amino]cyclohex-2-en-1-one CAS No. 113859-85-1

5,5-Dimethyl-3-[(2-oxo-1,2-diphenylethyl)amino]cyclohex-2-en-1-one

Cat. No.: B14289182
CAS No.: 113859-85-1
M. Wt: 333.4 g/mol
InChI Key: MJUXSIRZLNLTDV-UHFFFAOYSA-N
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Description

5,5-Dimethyl-3-[(2-oxo-1,2-diphenylethyl)amino]cyclohex-2-en-1-one is a chemical compound known for its unique structure and potential applications in various fields. This compound features a cyclohexenone ring substituted with a dimethyl group and an amino group linked to a diphenylethyl moiety. Its structural complexity makes it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethyl-3-[(2-oxo-1,2-diphenylethyl)amino]cyclohex-2-en-1-one typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 5,5-dimethylcyclohexane-1,3-dione with 2-oxo-1,2-diphenylethylamine under acidic or basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 50-70°C to ensure optimal yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of catalysts, such as Lewis acids or bases, can further improve the reaction rate and yield. Purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethyl-3-[(2-oxo-1,2-diphenylethyl)amino]cyclohex-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the carbonyl group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5,5-Dimethyl-3-[(2-oxo-1,2-diphenylethyl)amino]cyclohex-2-en-1-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 5,5-Dimethyl-3-[(2-oxo-1,2-diphenylethyl)amino]cyclohex-2-en-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 5,5-Dimethyl-3-(diethylamino)cyclohex-2-en-1-one
  • 2,2-Dimethyl-5-oxo-1,3-dioxolane-4-acetic acid
  • Cyclohexenone derivatives with various substituents

Uniqueness

5,5-Dimethyl-3-[(2-oxo-1,2-diphenylethyl)amino]cyclohex-2-en-1-one stands out due to its specific substitution pattern, which imparts unique chemical and biological properties

Properties

CAS No.

113859-85-1

Molecular Formula

C22H23NO2

Molecular Weight

333.4 g/mol

IUPAC Name

5,5-dimethyl-3-[(2-oxo-1,2-diphenylethyl)amino]cyclohex-2-en-1-one

InChI

InChI=1S/C22H23NO2/c1-22(2)14-18(13-19(24)15-22)23-20(16-9-5-3-6-10-16)21(25)17-11-7-4-8-12-17/h3-13,20,23H,14-15H2,1-2H3

InChI Key

MJUXSIRZLNLTDV-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=CC(=O)C1)NC(C2=CC=CC=C2)C(=O)C3=CC=CC=C3)C

Origin of Product

United States

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